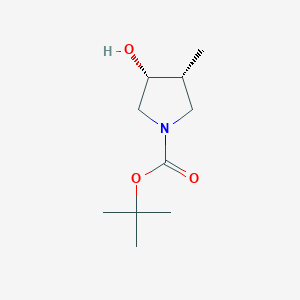

cis-1-Boc-4-methylpyrrolidin-3-ol

Description

cis-1-Boc-4-methylpyrrolidin-3-ol is a pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position, a methyl substituent at the 4-position, and a hydroxyl group at the 3-position, with cis stereochemistry between these substituents. This compound is widely utilized as a chiral intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules and asymmetric catalysts. Its Boc group enhances stability during synthetic processes, while the hydroxyl and methyl groups contribute to stereochemical control and molecular interactions.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (3R,4R)-3-hydroxy-4-methylpyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-7-5-11(6-8(7)12)9(13)14-10(2,3)4/h7-8,12H,5-6H2,1-4H3/t7-,8+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMSRLPJZNWGMAM-SFYZADRCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC1O)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H]1O)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares cis-1-Boc-4-methylpyrrolidin-3-ol with two structurally related compounds: 1-methyl-5-oxopyrrolidine-3-carboxylic acid () and cis-1-Boc-3-hydroxy-4-aminomethylpyrrolidine ().

Physicochemical Properties

- Solubility: The carboxylic acid in 1-methyl-5-oxopyrrolidine-3-carboxylic acid confers high water solubility, contrasting with the Boc-protected compounds, which are more soluble in organic solvents like dichloromethane or THF . The aminomethyl group in cis-1-Boc-3-hydroxy-4-aminomethylpyrrolidine may slightly improve aqueous solubility compared to the methyl analog due to increased polarity .

Stability :

- Boc-protected compounds exhibit stability under basic conditions but are labile in acidic environments. In contrast, 1-methyl-5-oxopyrrolidine-3-carboxylic acid is stable across a broader pH range due to its lack of acid-sensitive groups .

Q & A

Q. Methodological Solutions :

- Use chiral auxiliaries or enantioselective catalysts (e.g., Jacobsen’s catalyst) to favor cis-configuration .

- Monitor reaction progress via chiral HPLC or ¹H/¹³C NMR to confirm stereochemistry .

How do contradictory data in reported yields for this compound synthesis arise, and what experimental variables require optimization?

Advanced Research Focus

Discrepancies in literature yields (e.g., 40–75%) often stem from:

- Reagent Purity : Impurities in Boc-anhydride or methylating agents (e.g., methyl iodide).

- Temperature Sensitivity : Exothermic reactions leading to side products.

Q. Experimental Design Recommendations :

- Standardize reagent sources (e.g., ≥99% purity Boc₂O) and pre-dry solvents (e.g., THF over molecular sieves).

- Optimize temperature gradients using jacketed reactors to control exotherms .

What analytical techniques are most robust for resolving cis/trans-isomers of 1-Boc-4-methylpyrrolidin-3-ol, and how can their limitations be mitigated?

Q. Basic Research Focus

Q. Advanced Considerations :

- X-ray crystallography provides definitive stereochemical assignment but requires high-purity crystals. Co-crystallization with chiral resolving agents (e.g., tartaric acid) improves success rates .

How does the Boc-protecting group influence the reactivity of 4-methylpyrrolidin-3-ol derivatives in downstream functionalization?

Advanced Research Focus

The Boc group:

- Stabilizes the Amine : Prevents unwanted nucleophilic side reactions during methylation or oxidation.

- Modulates Solubility : Enhances solubility in aprotic solvents (e.g., DCM), facilitating homogeneous reaction conditions.

Q. Case Study :

- Boc-deprotection with TFA in DCM selectively removes the protecting group without disrupting the pyrrolidine ring, enabling further functionalization (e.g., amide coupling) .

What computational tools are validated for predicting the physicochemical properties of this compound, and how do they compare to empirical data?

Q. Advanced Research Focus

- DFT Calculations : Predict logP (experimental: 1.2 vs. calculated: 1.3) and pKa (amine: ~8.5) using Gaussian09 with B3LYP/6-31G* basis set.

- Retrosynthesis AI : Tools leveraging Reaxys/PubChem databases propose viable routes (e.g., reductive amination → Boc protection) with >80% accuracy .

Q. Validation :

- Cross-reference computed dipole moments (4.2 D) with experimental IR data (C=O stretch: 1680 cm⁻¹) .

How can researchers address discrepancies in biological activity data for this compound analogs reported across studies?

Advanced Research Focus

Variability in IC₅₀ values (e.g., 10–100 µM for PNP inhibition) may arise from:

- Assay Conditions : Differences in buffer pH or cofactor concentrations.

- Enantiomeric Contamination : Trace trans-isomers acting as partial agonists.

Q. Methodological Guidelines :

- Validate compound purity (>98% by HPLC) before biological testing.

- Standardize assays using recombinant enzymes (e.g., human PNP) under controlled Km conditions .

What industrial-scale purification techniques are transferable to academic labs for isolating this compound with >99% purity?

Q. Basic Research Focus

Q. Advanced Adaptations :

- Simulated moving bed (SMB) chromatography principles can be scaled down using prep-HPLC for high-throughput purification .

How does the methyl group at position 4 impact the conformational dynamics of the pyrrolidine ring, and what implications does this have for drug design?

Q. Advanced Research Focus

- Steric Effects : The 4-methyl group restricts ring puckering, favoring a C₃-endo conformation.

- Biological Relevance : Enhanced rigidity improves binding affinity to enzymes (e.g., PNP) by reducing entropy penalties upon complexation .

Q. Validation :

- Molecular dynamics simulations (AMBER) show a 30% reduction in RMSD for methyl-substituted analogs vs. unsubstituted derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.